molecular formula C22H10Cl2F2N4OS B343511 (3Z)-5-amino-7-(2-chloro-6-fluorophenyl)-3-[(2-chloro-6-fluorophenyl)methylidene]-2-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(3Z)-5-amino-7-(2-chloro-6-fluorophenyl)-3-[(2-chloro-6-fluorophenyl)methylidene]-2-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B343511
M. Wt: 487.3 g/mol
InChI Key: ALWQTEHJHQIFQQ-IDUWFGFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3Z)-5-amino-7-(2-chloro-6-fluorophenyl)-3-[(2-chloro-6-fluorophenyl)methylidene]-2-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile is a complex organic molecule with potential applications in various scientific fields. Its structure features multiple functional groups, including amino, chloro, fluoro, and nitrile groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-amino-7-(2-chloro-6-fluorophenyl)-3-[(2-chloro-6-fluorophenyl)methylidene]-2-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzylidene and phenyl derivatives with thiazolo[3,2-a]pyridine intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-amino-7-(2-chloro-6-fluorophenyl)-3-[(2-chloro-6-fluorophenyl)methylidene]-2-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile: undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted benzylidene derivatives, respectively.

Scientific Research Applications

(3Z)-5-amino-7-(2-chloro-6-fluorophenyl)-3-[(2-chloro-6-fluorophenyl)methylidene]-2-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (3Z)-5-amino-7-(2-chloro-6-fluorophenyl)-3-[(2-chloro-6-fluorophenyl)methylidene]-2-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chloro-6-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one
  • 5-(2-chloro-6-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (3Z)-5-amino-7-(2-chloro-6-fluorophenyl)-3-[(2-chloro-6-fluorophenyl)methylidene]-2-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H10Cl2F2N4OS

Molecular Weight

487.3 g/mol

IUPAC Name

(3Z)-5-amino-7-(2-chloro-6-fluorophenyl)-3-[(2-chloro-6-fluorophenyl)methylidene]-2-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C22H10Cl2F2N4OS/c23-13-3-1-5-15(25)10(13)7-17-22(31)32-21-12(9-28)18(11(8-27)20(29)30(17)21)19-14(24)4-2-6-16(19)26/h1-7,18H,29H2/b17-7-

InChI Key

ALWQTEHJHQIFQQ-IDUWFGFVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)SC3=C(C(C(=C(N23)N)C#N)C4=C(C=CC=C4Cl)F)C#N)F

SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)SC3=C(C(C(=C(N23)N)C#N)C4=C(C=CC=C4Cl)F)C#N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)SC3=C(C(C(=C(N23)N)C#N)C4=C(C=CC=C4Cl)F)C#N)F

Origin of Product

United States

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